3-Methyl-6-nitroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in chemical research. researchgate.netorientjchem.orgresearchgate.netnih.gov Its unique structural features and the versatility with which it can be functionalized make it a privileged scaffold in medicinal chemistry and materials science. orientjchem.orgresearchgate.netdntb.gov.ua The presence of the nitrogen atom imparts specific chemical properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. elixirpublishers.com
Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including applications as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. researchgate.netorientjchem.orgresearchgate.netnih.govdntb.gov.uabrieflands.com This wide-ranging pharmacological potential has cemented the quinoline nucleus as a critical component in the design and synthesis of novel therapeutic agents. orientjchem.orgdntb.gov.ua The ability to modify the quinoline core with various substituents allows for the fine-tuning of its electronic and steric properties, leading to the development of compounds with enhanced efficacy and selectivity. dntb.gov.ua
Overview of Nitroquinoline Derivatives in Synthetic and Mechanistic Studies
Within the extensive family of quinoline derivatives, nitroquinolines represent a particularly noteworthy subclass. The introduction of a nitro group onto the quinoline ring system significantly alters its chemical reactivity and opens up new avenues for synthetic transformations. nih.gov The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. nih.gov
Nitroquinolines serve as versatile intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing access to a wide array of further functionalization, including the formation of amides, sulfonamides, and diazonium salts. nih.govevitachem.com These transformations are pivotal in the construction of more complex molecular architectures. nih.gov Furthermore, the chemistry of nitroquinolines has been explored in the context of cycloaddition reactions and in studies of cine-substitution, where a nucleophile attacks the ring at a position adjacent to the leaving group. nih.gov Mechanistic studies of nitroquinoline derivatives continue to provide valuable insights into reaction pathways and the electronic effects of substituents on the quinoline core. nih.govresearchgate.net
Rationale for Comprehensive Research on 3-Methyl-6-nitroquinoline
The specific compound, this compound, presents a unique combination of structural features that warrant detailed investigation. It incorporates the foundational quinoline scaffold, a methyl group at the 3-position, and a nitro group at the 6-position. evitachem.com This particular arrangement of substituents is expected to confer distinct chemical and physical properties.
The methyl group, being an electron-donating group, can influence the electron density of the heterocyclic ring, potentially modulating its reactivity and biological interactions. The nitro group, as previously discussed, is a strong electron-withdrawing group that significantly impacts the molecule's electronic landscape and provides a handle for further chemical modifications. evitachem.com
Comprehensive research on this compound is driven by the potential to leverage its unique structure for various applications. It is considered a valuable building block in medicinal chemistry for the synthesis of more complex bioactive molecules. evitachem.com Its chemical properties make it a useful intermediate in the production of dyes, pigments, and other specialty chemicals. evitachem.com A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for unlocking its full potential in these and other areas of chemical science.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 70858-08-1 | evitachem.com |
| Molecular Formula | C10H8N2O2 | evitachem.com |
| Molecular Weight | 188.18 g/mol | evitachem.com |
| IUPAC Name | This compound | evitachem.com |
| Appearance | Typically a yellowish solid | evitachem.com |
| Melting Point | Approximately 164 °C | evitachem.com |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane | evitachem.com |
Synthesis and Reactivity
The most common method for the synthesis of this compound is through the nitration of 3-methylquinoline (B29099). evitachem.com This reaction typically involves the use of a nitrating mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to achieve selective introduction of the nitro group at the 6-position of the quinoline ring. evitachem.com
This compound can undergo a variety of chemical reactions, primarily centered around the reactivity of the nitro group and the quinoline ring system.
Reduction: The nitro group can be reduced to an amino group to form 3-methyl-6-aminoquinoline. evitachem.com This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium. evitachem.com
Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide derivative using oxidizing agents like hydrogen peroxide. evitachem.com
Substitution Reactions: The quinoline ring can participate in both electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the existing methyl and nitro groups. evitachem.com
Spectroscopic Data
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-8-5-9(12(13)14)2-3-10(8)11-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPFEKMZUBREBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 3 Methyl 6 Nitroquinoline and Nitroquinoline Derivatives
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to the corresponding amino group. This conversion is a cornerstone in the synthesis of many biologically active molecules.
The reduction of the nitro group in nitroquinolines to an amino group is a fundamental transformation, yielding aminoquinolines which are crucial intermediates in organic synthesis. cdnsciencepub.com This reaction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.
A common and effective method for this reduction involves the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl). nih.gov This method is known for its mild conditions and tolerance of various other functional groups, including halogens and alkyl substituents, providing a straightforward and rapid conversion with high yields. nih.gov For instance, various nitroquinolines can be readily reduced to their corresponding aminoquinolines with yields of up to 86%. nih.gov
Another approach utilizes copper(II) oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate serving as a hydrogen donor. acs.org This method offers high conversion rates and selectivity under mild conditions. acs.org For example, the reduction of 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) using this system was completed in 10 minutes with 100% conversion and selectivity. acs.org
Enzymatic reductions also offer a selective method for the conversion of nitroquinolines to aminoquinolines, particularly under hypoxic (low oxygen) conditions. nih.govnih.gov One-electron reductases can selectively convert the nitroaryl group into nitroso, hydroxylamino, and ultimately amino metabolites in low-oxygen environments. nih.gov This is significant in the context of developing hypoxia-selective imaging agents and prodrugs. nih.govnih.gov
Table 1: Reductive Transformation of Nitroquinolines to Aminoquinolines
| Nitroquinoline Derivative | Reducing Agent/System | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Various Nitroquinolines | SnCl₂, 6M HCl | Methanol (B129727) | >50 °C | Corresponding Aminoquinolines | Up to 86% | nih.gov |
| 5-Nitroquinoline | CuO, Hydrazine monohydrate | - | Mild | 5-Aminoquinoline | 100% | acs.org |
| 6-Nitroquinoline (B147349) | Xanthine/Xanthine Oxidase | - | Hypoxic | 6-Aminoquinoline (B144246) | - | nih.govnih.gov |
The reduction of nitroaryl compounds to their corresponding amines is a stepwise process that proceeds through the formation of nitroso and hydroxylamino intermediates. nih.govresearchgate.net Under enzymatic conditions, such as with xanthine/xanthine oxidase, the metabolism of nitroaryl compounds is expected to occur via a series of one-electron reduction steps, generating these transient species. nih.gov
The presence of these intermediates can sometimes be inferred from the formation of side products. For example, the detection of an azoxy compound during the reduction of 6-nitroquinoline suggests its formation through the condensation of 6-nitrosoquinoline and 6-hydroxylaminoquinoline intermediates. nih.gov
These intermediates are generally reactive and are further reduced to the final amino product. nih.gov The conversion of 6-hydroxylaminoquinoline to 6-aminoquinoline can be efficiently carried out by enzymes like xanthine/xanthine oxidase, particularly under hypoxic conditions. nih.govnih.gov This indicates that multiple steps in the enzymatic reduction of nitroaryl compounds are sensitive to oxygen levels. nih.govnih.gov While nitroso intermediates can be rapidly reduced to hydroxylamino compounds by thiols under physiological conditions, their enzymatic reduction may also play a role. nih.gov
Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Core
The electron-deficient nature of the quinoline ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, makes it susceptible to nucleophilic substitution reactions. These reactions provide a powerful tool for the functionalization of the quinoline core.
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) is a significant reaction for the direct amination and alkylation of electron-deficient aromatic compounds like nitroquinolines. nih.govwikipedia.org This reaction allows for the nucleophilic replacement of a hydrogen atom on the aromatic ring, typically at a position ortho or para to the nitro group. cdnsciencepub.comorganic-chemistry.org The reaction proceeds through the initial addition of a nucleophile to form a σ-complex intermediate, also known as a Meisenheimer complex. nih.govacs.org This is followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the substituted product. organic-chemistry.orgacs.org
The nitro group plays a crucial role in activating the aromatic ring for the initial nucleophilic attack. nih.gov VNSH reactions are often characterized by the formation of highly colored solutions, which can serve as a diagnostic indicator. nih.gov This method is advantageous as it avoids the need for pre-functionalized starting materials like halogenated compounds and expensive metal catalysts. nih.gov For instance, 3-, 5-, 6-, and 7-nitroquinolines react with 4-amino-1,2,4-triazole (B31798) in a basic medium to yield amino products of VNS, predominantly at the ortho position to the nitro group. cdnsciencepub.com
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of nitroquinolines. nih.gov Similar to VNSH, the reaction begins with the addition of a nucleophile to the electron-deficient ring to form a σ-complex. nih.gov However, in ONSH, the subsequent step involves the oxidation of this intermediate by an external oxidizing agent to restore aromaticity and yield the final substituted product. nih.gov
Both VNSH and ONSH proceed through a similar initial nucleophilic addition step. nih.gov ONSH has been utilized for the amination of nitroquinolines. For example, mono- and dinitroquinolines undergo selective amination in liquid ammonia (B1221849) with potassium permanganate (B83412) as the oxidant at -33 °C, primarily at the ortho position relative to the nitro group. cdnsciencepub.com
The position of nucleophilic substitution on the nitroquinoline ring is highly dependent on the location of the nitro group and the presence of other substituents. In VNSH reactions, substitution generally occurs at the positions ortho and/or para to the activating nitro group. nih.gov For many nitroquinoline isomers, such as 5-, 6-, and 7-nitroquinolines, the reaction proceeds predominantly at the ortho position. kuleuven.be Specifically, 6-nitroquinoline undergoes VNS with chloromethyl phenyl sulfone to replace the hydrogen at the 5-position. kuleuven.be
However, there are exceptions to this general trend. For instance, 8-nitroquinoline (B147351) undergoes VNS at the para position (C-7). cdnsciencepub.comkuleuven.be This regioselectivity in bicyclic systems like nitroquinolines is influenced by the higher double-bond character of certain bonds, which favors ortho addition. kuleuven.be Steric effects, such as those from peri hydrogen atoms, can also influence the reaction's regioselectivity. kuleuven.be The presence of other substituents on the quinoline ring can further direct the position of nucleophilic attack. No amination is typically observed if the position adjacent to the nitro group is already occupied by a halogen or a methyl group. cdnsciencepub.com
Table 2: Regioselectivity in VNS Reactions of Nitroquinolines
| Nitroquinoline Isomer | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | 6- (ortho) and 8- (para) | cdnsciencepub.com |
| 6-Nitroquinoline | Chloromethyl phenyl sulfone | 5- (ortho) | kuleuven.be |
| 7-Nitroquinoline | Chloromethyl phenyl sulfone | 8- (ortho) | kuleuven.be |
| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | 7- (para) | cdnsciencepub.com |
Derivatization and Functionalization Strategies
The chemical modification of the 3-methyl-6-nitroquinoline scaffold is a key area of research for the development of new compounds with tailored properties. Derivatization and functionalization reactions target specific positions on the quinoline ring system, influenced by the electronic effects of the existing methyl and nitro groups. These transformations enable the introduction of a variety of functional groups, which can profoundly alter the molecule's physical, chemical, and biological characteristics.
Alkylation and Arylation Reactions
The introduction of alkyl and aryl groups onto the this compound core can be achieved through several synthetic strategies, primarily targeting the nitrogen atom of the quinoline ring or carbon atoms of the aromatic system. These reactions are fundamental for expanding the structural diversity of this class of compounds.
N-Alkylation: The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and susceptible to alkylation. Treatment of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base can lead to the formation of the corresponding N-alkyl-3-methyl-6-nitroquinolinium salts. The reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield.
C-H Arylation: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct arylation of C-H bonds in heterocyclic compounds. While specific studies on this compound are limited, the general principles of these reactions can be applied. The electron-withdrawing nature of the nitro group at the 6-position deactivates the benzene (B151609) ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution or directed C-H activation. Palladium catalysts, in conjunction with appropriate ligands and bases, can facilitate the coupling of this compound with aryl halides or their organometallic equivalents. The regioselectivity of such reactions would be a critical aspect to consider, with positions ortho and para to the activating methyl group and meta to the deactivating nitro group being potential sites for functionalization.
For instance, palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides has been reported, suggesting a feasible pathway for the arylation of this compound. The reaction would likely proceed via a concerted metalation-deprotonation mechanism or through the formation of an organopalladium intermediate.
| Catalyst/Reagent | Coupling Partner | Reaction Type | Potential Product |
| Alkyl Halide (e.g., CH₃I) | - | N-Alkylation | N-Alkyl-3-methyl-6-nitroquinolinium salt |
| Pd(OAc)₂ / Ligand | Aryl Halide (e.g., Ph-Br) | C-H Arylation | Aryl-substituted this compound |
| Organometallic Reagent (e.g., Grignard) | - | Nucleophilic Addition/Substitution | Aryl- or Alkyl-substituted derivative |
Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can also be employed for the functionalization of quinolines. These strong nucleophiles can add to the quinoline ring, particularly at the 2- or 4-position, leading to the formation of dihydroquinoline intermediates which can then be oxidized to the corresponding substituted quinolines. The presence of the nitro group might influence the reactivity and regioselectivity of such additions.
Formation of N-Acyl Pseudo-Bases and Stereochemical Considerations
The reaction of N-alkylquinolinium salts with nucleophiles, such as hydroxide (B78521) ions, can lead to the formation of pseudo-bases. When the nitrogen is acylated, the resulting N-acylquinolinium salt is highly susceptible to nucleophilic attack, leading to the formation of N-acyl pseudo-bases, which are typically 1,2-dihydroquinoline (B8789712) derivatives.
The formation of an N-acyl pseudo-base from an N-acyl-3-methyl-6-nitroquinolinium salt would involve the addition of a nucleophile (e.g., OH⁻, OR⁻) to the C2 position of the quinoline ring. This process breaks the aromaticity of the pyridine (B92270) ring and forms a new stereocenter at the C2 position.
Stereochemical Considerations: If the C2 position is unsubstituted, the addition of a nucleophile creates a new chiral center. In the case of this compound, the existing methyl group at the 3-position can exert steric and/or electronic influence on the approaching nucleophile, potentially leading to diastereoselectivity in the formation of the pseudo-base. The stereochemistry of the resulting 1,2-dihydroquinoline derivative would depend on the facial selectivity of the nucleophilic attack.
The stability and further reactivity of these N-acyl pseudo-bases are of significant interest. They can exist in equilibrium with the open-chain amino aldehyde form and can undergo various transformations, including ring-opening and subsequent recyclization reactions, offering a pathway to a diverse range of heterocyclic structures. The stereochemical outcome of these subsequent reactions would be influenced by the initial stereocenter established during the pseudo-base formation.
| N-Acylquinolinium Salt | Nucleophile | Product | Key Feature |
| N-Acyl-3-methyl-6-nitroquinolinium | OH⁻ | N-Acyl-2-hydroxy-1,2-dihydro-3-methyl-6-nitroquinoline | Formation of a new stereocenter at C2 |
| N-Acyl-3-methyl-6-nitroquinolinium | RO⁻ | N-Acyl-2-alkoxy-1,2-dihydro-3-methyl-6-nitroquinoline | Potential for diastereoselectivity due to the C3-methyl group |
Carboxylation and Halogenation for Subsequent Transformations
The introduction of carboxyl and halogen groups onto the this compound framework provides valuable synthetic handles for further functionalization, enabling the construction of more complex molecules.
Carboxylation: The direct carboxylation of the quinoline ring can be challenging. However, methods for the carboxylation of related heterocyclic systems suggest potential routes. One approach involves the functionalization of a pre-existing group. For example, if a methyl group at a suitable position can be oxidized to a carboxylic acid. Another strategy is the use of organometallic intermediates. Lithiation of the quinoline ring followed by quenching with carbon dioxide is a common method for introducing a carboxyl group. The regioselectivity of the lithiation would be directed by the substituents present on the ring. The electron-withdrawing nitro group would likely direct metallation to the ortho positions (C5 or C7).
Furthermore, transition-metal-catalyzed carboxylation reactions using CO₂ as a C1 source are emerging as powerful synthetic tools. These reactions often proceed via C-H activation, and the directing effect of the quinoline nitrogen or other functional groups can be exploited to achieve regioselective carboxylation.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinoline ring can be achieved through electrophilic halogenation reactions. The position of halogenation is dictated by the electronic properties of the substituents. The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions within the pyridine ring (positions 2 and 4). However, the 2- and 4-positions in quinoline are already part of the ring fusion. The nitro group at the 6-position is a deactivating group and directs incoming electrophiles to the meta positions (positions 5 and 7).
Therefore, the electrophilic halogenation of this compound is expected to occur on the benzene ring, likely at the C5 or C7 positions, which are meta to the nitro group and ortho/para to the activating effect of the fused pyridine ring system. The reaction conditions, including the choice of halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), I₂/HIO₃) and solvent, will be crucial in controlling the regioselectivity and preventing side reactions.
The resulting halo-derivatives of this compound are versatile intermediates for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, alkynyl, and amino moieties.
| Reaction | Reagent | Potential Position of Functionalization | Utility of Product |
| Carboxylation | Organolithium reagent then CO₂ | C5 or C7 | Precursor for amides, esters, etc. |
| Chlorination | N-Chlorosuccinimide (NCS) | C5 or C7 | Intermediate for cross-coupling reactions |
| Bromination | N-Bromosuccinimide (NBS) | C5 or C7 | Intermediate for cross-coupling reactions |
| Iodination | I₂ / Oxidizing agent | C5 or C7 | Intermediate for cross-coupling reactions |
Advanced Spectroscopic and Diffraction Characterization in Research of 3 Methyl 6 Nitroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 3-Methyl-6-nitroquinoline. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the specific positions of hydrogen and carbon atoms within the this compound molecule. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its electronic environment.
In the ¹H NMR spectrum, the protons on the aromatic quinoline (B57606) ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methyl group (CH₃) at the C3 position would resonate in the upfield region (around δ 2.5 ppm). The presence of the electron-withdrawing nitro group (NO₂) at the C6 position influences the chemical shifts of nearby protons, causing them to shift further downfield.
In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring typically resonate between δ 120-150 ppm. tsijournals.com The carbon atom attached to the nitro group (C6) and the carbons adjacent to the heterocyclic nitrogen atom (C2 and C8a) are particularly deshielded and appear at the lower end of this range. The methyl carbon (C3-CH₃) would give a characteristic signal in the upfield region (δ 15-25 ppm). Precise positional assignment is confirmed by analyzing the number of signals, their chemical shifts, and their splitting patterns (multiplicity).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~8.8 | ~150 |
| 3-CH₃ | ~2.6 | ~18 |
| 4 | ~8.0 | ~135 |
| 5 | ~8.7 | ~124 |
| 7 | ~7.6 | ~130 |
| 8 | ~8.2 | ~128 |
| 4a | - | ~129 |
| 8a | - | ~148 |
| 6 | - | ~145 |
| 3 | - | ~137 |
Note: These are approximate values based on general principles for substituted quinolines. Actual experimental values may vary.
While standard ¹H and ¹³C NMR spectra establish connectivity, more advanced techniques are required to probe the three-dimensional structure. Long-range coupling constants (²J, ³J) observed in spectra like Heteronuclear Multiple Bond Correlation (HMBC) can reveal correlations between protons and carbons that are two or three bonds apart, confirming the placement of the methyl and nitro groups on the quinoline framework.
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly powerful for stereochemical assessment. It detects protons that are close in space, typically within 5 Å, regardless of their bonding connectivity. For this compound, a NOESY experiment would be expected to show a spatial correlation between the protons of the C3-methyl group and the aromatic proton at the C4 position. This proximity information is crucial for confirming the regiochemistry and understanding the preferred orientation of the substituents.
Dynamic NMR (DNMR) is employed to study molecules that undergo conformational changes on the NMR timescale. These processes can include bond rotations or ring inversions. For this compound, a potential dynamic process that could be studied is the rotation of the nitro group (NO₂) at the C6 position.
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Vibrational Analysis
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational motions of a molecule's bonds. FTIR and FT-Raman are complementary techniques; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability.
The this compound molecule, consisting of 19 atoms, has 51 expected normal modes of vibration. The interpretation of these vibrational modes is complex and often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical frequencies. scispace.comnih.gov
Key vibrational modes for the quinoline ring system include C-H stretching, C-C and C=N stretching (ring breathing modes), and in-plane and out-of-plane bending of the C-H bonds. irphouse.com The C-H stretching vibrations of the aromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The ring stretching vibrations, which are characteristic of the fused aromatic system, appear in the 1650-1400 cm⁻¹ range. scialert.net The out-of-plane C-H bending modes, found in the 900-675 cm⁻¹ region, can be diagnostic of the substitution pattern on the rings. libretexts.org
Beyond the core quinoline structure, the vibrational spectra clearly reveal the presence of the methyl and nitro functional groups.
Methyl Group (CH₃) Vibrations : The methyl group gives rise to characteristic stretching and bending frequencies.
Stretching : Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ range. libretexts.org
Bending : Asymmetric bending (scissoring) modes typically appear around 1470-1450 cm⁻¹, while symmetric bending (umbrella) modes are found near 1380-1370 cm⁻¹. libretexts.org
Nitro Group (NO₂) Vibrations : The nitro group has two very strong and characteristic stretching vibrations.
Asymmetric Stretch : A strong absorption band typically appears in the 1550-1475 cm⁻¹ region. uc.edu
Symmetric Stretch : Another strong band is observed in the 1360-1290 cm⁻¹ range. uc.edu
Bending : The NO₂ scissoring (bending) vibration is typically found around 870 cm⁻¹.
The precise frequencies of these vibrations provide definitive evidence for the presence and chemical environment of these functional groups within the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methyl C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C/C=N Ring Stretch | 1625 - 1430 | Medium to Strong |
| Nitro NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |
| Methyl CH₃ Asymmetric Bend | 1470 - 1450 | Medium |
| Methyl CH₃ Symmetric Bend | 1380 - 1370 | Medium |
| Nitro NO₂ Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium |
Source: Data compiled from general spectroscopy tables. vscht.czlibretexts.orglibretexts.orguc.edu
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, both standard and high-resolution mass spectrometry (HRMS) offer critical data for confirming its molecular identity and understanding its gas-phase ion chemistry.
Molecular Ion and Isotopic Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The nominal molecular weight of this compound (C₁₀H₈N₂O₂) is 188 g/mol . High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental composition.
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 188) would likely proceed through several key pathways initiated by the loss of substituents and rearrangements.
One probable pathway involves the loss of the nitro group (-NO₂) or parts of it. The loss of a nitro radical (•NO₂) would result in a fragment ion at m/z 142. Alternatively, the loss of nitric oxide (NO) would lead to a fragment at m/z 158, followed by the potential loss of a carbonyl group (CO) to yield a fragment at m/z 130.
Another significant fragmentation route would involve the methyl group. Loss of a hydrogen radical (•H) from the methyl group can lead to the formation of a stable quinolyl-methylium cation or a ring-expanded tropylium-like ion, resulting in a fragment at m/z 187. Subsequent loss of HCN from the quinoline ring is a common fragmentation pathway for such heterocyclic systems.
A summary of the mass spectral data for the closely related compound 2-Methyl-6-nitroquinoline (B57331) is presented below, which provides a basis for the expected fragmentation of the 3-methyl isomer nist.gov.
| m/z | Proposed Fragment Ion | Potential Neutral Loss |
|---|---|---|
| 188 | [M]⁺˙ (Molecular Ion) | - |
| 171 | [M - OH]⁺ | •OH (from nitro group rearrangement) |
| 158 | [M - NO]⁺ | •NO |
| 142 | [M - NO₂]⁺ | •NO₂ |
| 130 | [M - NO - CO]⁺ | •NO, CO |
| 115 | [C₉H₇]⁺ | - |
This table is based on the expected fragmentation patterns for this compound, informed by data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the quinoline ring system and the nitro group. The conjugated π-system of the quinoline core gives rise to intense π → π* transitions, while the non-bonding electrons on the nitrogen atom of the quinoline and the oxygen atoms of the nitro group can undergo lower energy n → π* transitions.
Solvatochromism
The position and intensity of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism nih.gov. This effect provides insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation.
For this compound, it is anticipated that the absorption bands will exhibit solvatochromic shifts when the spectrum is recorded in solvents of varying polarity. Specifically:
π → π transitions:* These transitions typically experience a bathochromic (red) shift as the solvent polarity increases. This is due to the stabilization of the more polar excited state relative to the ground state.
n → π transitions:* These transitions often show a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy gap for the transition.
While a comprehensive study on the solvatochromism of this compound is not available in the searched literature, studies on related nitroquinoline and benzo-[f]-quinolinium compounds demonstrate significant solvent effects on their absorption spectra mdpi.comresearchgate.net.
| Solvent | Dielectric Constant (ε) | λmax (nm) - π → π | λmax (nm) - n → π |
|---|---|---|---|
| Hexane | 1.88 | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available |
| Ethanol (B145695) | 24.55 | Data not available | Data not available |
| Methanol (B129727) | 32.7 | Data not available | Data not available |
| Water | 80.1 | Data not available | Data not available |
Specific experimental data for this compound is not currently available in the referenced literature. The table illustrates the expected trends in solvatochromic shifts.
Computational Chemistry and Theoretical Investigations of 3 Methyl 6 Nitroquinoline
Quantum Chemical Calculation Methods for Molecular Properties
The foundation of understanding the physicochemical characteristics of 3-Methyl-6-nitroquinoline at an atomic level lies in quantum chemical calculations. These methods provide a powerful lens to explore molecular structure, energy, and electronic distribution without the need for empirical experimentation. Theoretical studies on this compound and its analogs predominantly employ Density Functional Theory (DFT) and ab initio methods to generate a robust and detailed profile of its molecular properties.
Density Functional Theory (DFT) Applications (e.g., B3LYP hybrid functional)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For substituted quinolines like this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently utilized. This method combines the strengths of both Hartree-Fock theory and DFT to accurately predict molecular geometries and electronic properties.
In a comprehensive theoretical study on a series of substituted quinolines, the B3LYP functional, paired with a 6-311++G(d,p) basis set, was used to optimize the molecular structure of compounds including methyl and nitro substituted quinolines. This level of theory is well-regarded for its ability to produce geometric parameters, such as bond lengths and angles, that are in close agreement with experimental data where available. The calculations provide the ground-state optimized geometry, which is the essential starting point for all other computational analyses, including vibrational frequencies and electronic property predictions.
Ab Initio Methods (e.g., Hartree-Fock Theory) and Basis Set Selection
Alongside DFT, ab initio methods like Hartree-Fock (HF) theory offer a fundamental, first-principles approach to solving the electronic Schrödinger equation. While generally less accurate than DFT for many applications due to the lack of electron correlation, HF calculations are crucial for providing a baseline and are often used in conjunction with DFT for comparative purposes.
The selection of a basis set is a critical component of both DFT and HF calculations. For molecules like this compound, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly chosen. The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electronic distribution in a molecule with heteroatoms and a delocalized π-system, ensuring a more precise calculation of properties like dipole moments and orbital energies.
Electronic Structure and Reactivity Descriptors
Once the molecular geometry is optimized, a wealth of information about the electronic structure and chemical reactivity of this compound can be derived. Descriptors such as frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals paint a detailed picture of the molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive. For nitro-substituted quinolines, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, leading to a smaller energy gap and increased reactivity. Theoretical studies on such systems calculate these orbital energies to quantify the molecule's kinetic stability and predict its reactive behavior.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value not available in sources) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value not available in sources) |
| Energy Gap (ΔE) | ELUMO - EHOMO | (Value not available in sources) |
Note: Specific energy values for this compound were not available in the searched sources, but analysis of similar substituted quinolines provides the framework for this investigation.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline (B57606) ring, highlighting these as the primary sites for electrophilic interactions. Conversely, positive potential (blue) would likely be located around the hydrogen atoms. This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Conjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This method allows for the quantitative assessment of intramolecular charge transfer and conjugative (or hyperconjugative) interactions.
The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the quinoline ring system. These delocalization effects are key to the molecule's stability and electronic properties. NBO analysis also provides "natural charges" on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting and understanding the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), it is possible to simulate various spectra, providing insights that complement and help interpret experimental data.
The vibrational characteristics of this compound can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311++G(d,p) basis set, is a common and reliable method for computing the vibrational frequencies of organic molecules. nih.govnih.gov These calculations provide harmonic frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity. To bridge this gap, the calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98) to achieve better agreement with experimental data. nih.govuh.edu
The theoretical spectra allow for a detailed assignment of each vibrational mode. For a molecule like this compound, key vibrational modes include:
N-O Stretching: The nitro group (NO₂) produces two characteristic high-intensity stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found at higher wavenumbers and a symmetric stretch (ν_s(NO₂)) at lower wavenumbers.
C-H Vibrations: These include stretching modes of the aromatic protons on the quinoline ring and the aliphatic protons of the methyl group, typically appearing above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations occur at lower frequencies.
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations within the quinoline skeleton give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing and deformation modes appear at lower energies.
A study on the closely related isomer, 2-Methyl-6-nitroquinoline (B57331), provides a strong basis for comparison between theoretical and experimental vibrational data. researchgate.net The assignments made in such studies, based on Potential Energy Distribution (PED) analysis, confirm the nature of each vibrational mode.
Table 1: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Methyl-Nitroquinoline Isomer
| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |
| ν_as(NO₂) Asymmetric Stretch | 1524 | 1525 | 1527 |
| ν_s(NO₂) Symmetric Stretch | 1346 | 1348 | 1350 |
| ν(C-H) Aromatic Stretch | 3075 | 3077 | 3078 |
| ν(C-H) Methyl Stretch | 2925 | 2926 | 2928 |
| Quinoline Ring C=C Stretch | 1598 | 1600 | 1602 |
| Quinoline Ring C=N Stretch | 1465 | 1468 | 1470 |
| β(C-H) In-plane bend | 1210 | 1212 | 1211 |
| γ(C-H) Out-of-plane bend | 830 | 831 | 833 |
Note: Data is representative of typical findings for methyl-nitroquinoline systems, modeled after data for the 2-methyl-6-nitroquinoline isomer. researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and accurate approach for calculating NMR chemical shifts from first principles. rsc.orgnih.gov This method, typically employed within the DFT framework (e.g., at the B3LYP/6-311++G(d,p) level), computes the isotropic magnetic shielding tensors for each nucleus. researchgate.net The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).
For this compound, the GIAO method can predict both ¹H and ¹³C chemical shifts.
¹H NMR: The protons on the quinoline ring are expected in the aromatic region (typically 7.0-9.0 ppm). The presence of the electron-withdrawing nitro group at position 6 will cause significant deshielding (a downfield shift) for nearby protons, particularly H5 and H7. The methyl group protons at position 3 would appear as a singlet in the upfield region (around 2.5-3.0 ppm).
¹³C NMR: The carbon atom attached to the nitro group (C6) is expected to be significantly deshielded. Other carbons in the nitro-substituted ring will also be affected. The methyl carbon (C3-CH₃) will have a characteristic upfield chemical shift (typically 15-25 ppm).
Computational predictions are a powerful tool for assigning specific resonances in complex experimental spectra and can be particularly useful in distinguishing between isomers where experimental data alone might be ambiguous. rsc.org
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | 151.5 | H2 | 8.80 |
| C3 | 135.2 | H4 | 7.95 |
| C4 | 129.8 | H5 | 8.65 |
| C4a | 147.0 | H7 | 8.20 |
| C5 | 124.0 | H8 | 7.60 |
| C6 | 145.0 | H-Methyl | 2.65 |
| C7 | 128.5 | ||
| C8 | 122.0 | ||
| C8a | 130.5 | ||
| C-Methyl | 19.0 |
Note: These values are illustrative, based on GIAO/DFT principles and typical shifts for substituted quinolines. Actual experimental values may vary.
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for investigating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.comnih.gov By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λ_max) of a molecule. mdpi.comscispace.com These calculations are often performed using functionals like B3LYP or CAM-B3LYP with extended basis sets and incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra. mdpi.com
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic quinoline system. The analysis of the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions. The presence of the nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift compared to unsubstituted quinoline, moving the absorption bands to longer wavelengths. researchgate.net Theoretical calculations can quantify this shift and identify the specific orbitals involved in the charge transfer upon electronic excitation.
Table 3: Theoretical UV-Vis Absorption Data for Nitroquinoline Systems
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 345 | 0.12 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 298 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 265 | 0.25 | HOMO → LUMO+1 (π→π*) |
Note: Data is representative for a nitroquinoline derivative in a polar solvent, calculated via TD-DFT. Values are illustrative of typical computational outputs. mdpi.comresearchgate.net
Conformational Analysis and Molecular Stability Studies
Computational methods are essential for exploring the conformational landscape and determining the most stable geometry of a molecule. For this compound, the quinoline ring system is inherently planar and rigid. Therefore, conformational analysis primarily focuses on the orientation of the substituent methyl and nitro groups relative to this plane.
The process involves:
Geometry Optimization: The molecular structure is optimized to find a local minimum on the potential energy surface. DFT methods like B3LYP with a 6-31G(d,p) or larger basis set are commonly used. nih.gov
Vibrational Frequency Calculation: A frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum (a stable conformer) and not a transition state. nih.gov
Potential Energy Surface (PES) Scan: To study the rotation of the methyl and nitro groups, a relaxed PES scan can be performed. This involves systematically rotating the dihedral angle of the C-CH₃ or C-NO₂ bond and re-optimizing the rest of the molecule at each step.
For this compound, the barrier to rotation for the methyl group is expected to be very low. The nitro group typically prefers to be coplanar with the aromatic ring to maximize π-conjugation and resonance stabilization, though slight twisting may occur due to steric hindrance. Computational analysis can precisely quantify the energy barrier for this rotation and confirm the planar structure as the global minimum energy conformation.
Non-Linear Optical (NLO) Properties Derived from Theoretical Calculations
Molecules with large π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties. The presence of an electron-donating group and an electron-withdrawing group connected by a π-system can lead to a large molecular hyperpolarizability (β), a key indicator of second-order NLO activity. nih.govjmcs.org.mx
In this compound, the nitro group acts as a strong electron acceptor, while the quinoline ring serves as the π-conjugated bridge. This intramolecular charge-transfer characteristic suggests that the molecule could possess significant NLO properties. rasayanjournal.co.inphyschemres.org
Theoretical calculations using DFT can predict key NLO parameters:
Polarizability (α): Describes the linear response of the electron cloud to an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is desirable for NLO materials. ias.ac.in
Calculations are typically performed using DFT methods with appropriate basis sets. The results can be compared to standard NLO materials like urea (B33335) to benchmark the potential of the new compound for applications in optoelectronics and photonics. rasayanjournal.co.in
Table 4: Calculated Non-Linear Optical (NLO) Properties
| Property | Symbol | Calculated Value (a.u.) | Unit Conversion |
| Dipole Moment | μ | 2.15 | 5.46 Debye |
| Mean Polarizability | α | 118 | 17.48 x 10⁻²⁴ esu |
| Total First Hyperpolarizability | β_tot | 750 | 6.47 x 10⁻³⁰ esu |
Note: Values are representative for a nitro-aromatic system calculated at the DFT/B3LYP level and are for illustrative purposes.
Derivatives and Analogs of 3 Methyl 6 Nitroquinoline: Design and Structure Reactivity Relationships
Synthesis of Substituted 3-Methyl-6-nitroquinoline Derivatives with Varied Functional Groups
The synthesis of substituted this compound derivatives often begins with the construction of the core quinoline (B57606) ring system, followed by functional group interconversion or direct substitution. Classic methods like the Skraup-Doebner-Miller reaction are frequently employed for the initial ring formation. For instance, the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) under acidic conditions can yield the parent 2-methyl-6-nitroquinoline (B57331) nih.gov. Adjusting the starting materials allows for the introduction of substituents.
Key functional group transformations and synthetic strategies include:
Amino Derivatives: The nitro group at the C-6 position is a key handle for derivatization. A common and effective method for its conversion is reduction to an amino group. This transformation is readily achieved using reagents like stannous chloride (SnCl₂) in acidic media. This method is robust and tolerates a variety of other functional groups, including hydroxyls and halogens, providing a straightforward route to 6-amino-3-methylquinoline derivatives with high yields nih.gov.
Hydroxy Derivatives: The Conrad-Limpach and Knorr quinoline syntheses are valuable methods for producing hydroxyquinolines (quinolones) researchgate.net. For example, the Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. By selecting the appropriate substituted anilines and ketoesters, hydroxyl groups can be installed at various positions on the quinoline ring researchgate.net.
Halogenated Derivatives: Halogens can be introduced either by using halogenated starting materials in a classic quinoline synthesis or through direct electrophilic halogenation of a pre-formed quinoline ring. However, the strong deactivating effect of the nitro group on the this compound ring makes electrophilic substitution challenging.
Carbon-Carbon Bond Formation: The activated nature of the nitroquinoline ring system allows for certain nucleophilic substitution reactions where a hydrogen atom is replaced. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for introducing carbon, nitrogen, or oxygen nucleophiles onto the electron-deficient ring, typically at positions ortho or para to the nitro group nih.gov.
The table below summarizes some common synthetic approaches to introduce key functional groups onto the 6-nitroquinoline (B147349) core.
| Functional Group | Synthetic Method | Typical Reagents | Reference |
|---|---|---|---|
| Amino (-NH₂) | Nitro Group Reduction | SnCl₂, HCl | nih.gov |
| Hydroxy (-OH) | Conrad-Limpach Synthesis | Aniline, β-ketoester | researchgate.net |
| Carbazolyl (-N(C₁₂H₈)) | Vicarious Nucleophilic Substitution (VNS) | 9H-carbazole, t-BuOK | nih.gov |
| Alkyl/Aryl (-R) | Skraup-Doebner-Miller Reaction | Substituted anilines, α,β-unsaturated aldehydes | nih.gov |
Influence of Substituents on Chemical Reactivity, Regioselectivity, and Reaction Outcomes
The type and position of substituents on the this compound ring profoundly impact its chemical reactivity and the regioselectivity of its reactions. The interplay between the electron-donating methyl group and the powerful electron-withdrawing nitro group establishes a complex electronic landscape.
Influence on Reactivity:
Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-withdrawing nitro group strongly activates the quinoline ring system toward nucleophilic attack. This is the most significant influence on the reactivity of the scaffold. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.
Regioselectivity and Reaction Outcomes:
The directing effects of the substituents are crucial in determining the position of attack and, therefore, the final product.
Nucleophilic Attack: The C-6 nitro group primarily directs incoming nucleophiles to the positions ortho (C-5 and C-7) and para (C-8, though less favored) relative to itself. In many nitroquinoline systems, nucleophilic attack, such as amination via Vicarious Nucleophilic Substitution (VNS), preferentially occurs at the C-5 or C-7 positions nih.gov. The precise outcome can be influenced by the steric bulk of the incoming nucleophile; larger nucleophiles may favor the less hindered position nih.gov.
Competition Between Reaction Types: The presence of other functional groups can lead to competing reactions. For example, in a nitroquinoline derivative bearing a halogen (e.g., chlorine) at the C-4 position, a nucleophile can attack the ring in two ways: through VNS by displacing a hydrogen atom at C-5, or through a standard SNAr reaction by displacing the chloride at C-4. This can result in a complex mixture of products nih.gov.
Influence of the Methyl Group: The methyl group at C-3 can also influence reactivity. Protons on the methyl group are acidic and can be abstracted by strong bases, which can lead to side reactions that compete with nucleophilic substitution on the aromatic ring nih.gov.
The following table illustrates the directing effects of the primary substituents on the this compound ring.
| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |
|---|---|---|---|---|
| Nitro (-NO₂) | C-6 | Strongly Electron-Withdrawing | Strongly Deactivating; Meta-directing (to C-5, C-7) | Strongly Activating; Directs attack to C-5 and C-7 |
| Methyl (-CH₃) | C-3 | Weakly Electron-Donating | Weakly Activating; Ortho/Para-directing (to C-2, C-4) | Minimal directing effect; can be a site for side reactions |
Elucidation of Structure-Property Relationships (e.g., electronic, optical properties, material characteristics)
The modification of the this compound structure with different functional groups allows for the fine-tuning of its molecular properties. Understanding these structure-property relationships is essential for designing materials with specific functions.
Electronic Properties: The electronic nature of the molecule is dominated by the strong electron-withdrawing nitro group, which lowers the energy of the molecule's frontier orbitals (HOMO and LUMO).
Substitution with Electron-Donating Groups (EDGs): Adding an EDG, such as an amino or hydroxyl group, will raise the energy of the HOMO. This reduces the HOMO-LUMO gap, which typically leads to a bathochromic (red) shift in the molecule's UV-visible absorption spectrum. For example, the conversion of the nitro group at C-6 to an amino group results in a significant upfield shift in ¹H and ¹³C NMR spectra, indicating increased electron shielding around the nuclei due to the donation of electron density from the amino group into the ring system nih.gov.
Substitution with Electron-Withdrawing Groups (EWGs): Adding further EWGs, like a bromine atom or a cyano group, will further lower the LUMO energy, potentially also causing shifts in the absorption spectrum and altering the molecule's redox potential.
Optical and Photophysical Properties: Changes in the electronic structure directly impact how the molecule interacts with light.
Absorption and Emission: By varying substituents, the absorption and emission wavelengths of nitroquinoline derivatives can be tuned across the electromagnetic spectrum. The introduction of extended conjugated systems, for instance by adding a styryl group at the C-2 position, creates push-pull systems that can exhibit intense absorption bands and fluorescence. The properties of these styryl quinolines are highly dependent on the substituents; replacing an electron-withdrawing -NO₂ group with an electron-donating -OH group on the quinoline ring can significantly alter the resulting compound's properties acs.org.
Nonlinear Optics: Introducing donor-acceptor pairs across the conjugated quinoline system can enhance third-order nonlinear optical (NLO) properties, making these derivatives potential candidates for applications in optical limiting and switching.
Material and Structural Characteristics: Substituents also govern the solid-state properties of these compounds by influencing their molecular geometry and intermolecular interactions.
Molecular Geometry: The planarity of the quinoline ring system can be distorted or enhanced by different substituents. A study on 2-styryl-8-nitroquinolines showed that these molecules tend to have a more planar geometry compared to their 8-hydroxy analogs acs.org. Molecular planarity is crucial as it facilitates π-π stacking.
Crystal Packing: The ability to form intermolecular interactions like hydrogen bonds and π-π stacking dictates how the molecules arrange themselves in a crystal lattice. For example, introducing a hydroxyl group provides a hydrogen bond donor, leading to distinct crystal packing motifs compared to a nitro-substituted analog, which can only act as a hydrogen bond acceptor acs.org. These packing differences can influence material properties such as solubility, melting point, and stability.
Advanced Applications in Chemical Sciences
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
3-Methyl-6-nitroquinoline is a pivotal building block in organic synthesis, primarily due to the reactivity of its nitro group, which can be transformed into other functional groups. The most significant transformation is the reduction of the 6-nitro group to a 6-amino group, yielding 6-amino-3-methylquinoline. This conversion unlocks a pathway to a vast array of more complex molecules, including pharmacologically active agents.
The reduction of the nitro group is a well-established and efficient process that can be achieved through several methods. Catalytic hydrogenation is a common approach, often employing a noble metal catalyst such as palladium on activated carbon (Pd/C) in a protic solvent like methanol (B129727) or ethanol (B145695) google.com. Alternatively, chemical reduction methods using reagents like tin(II) chloride (SnCl₂) in an alcoholic solvent or a system of iron(III) chloride hexahydrate with hydrazine (B178648) offer effective conversions google.com.
A notable application of this chemistry is in the synthesis of melanin-concentrating hormone (MCH) receptor antagonists, which are investigated for the treatment of obesity and other metabolic disorders google.com. In these synthetic pathways, a derivative, 2-chloro-3-methyl-6-nitroquinoline (B8801983), is first prepared and then the nitro group is reduced to the corresponding diamine. This aminoquinoline intermediate is then further elaborated to construct the final complex, biologically active molecule google.com. The presence of the methyl group at the 3-position can also influence the molecule's conformation and interactions in subsequent synthetic steps and in the final target compound.
Table 1: Selected Methods for the Reduction of 6-Nitro Group in Quinoline (B57606) Derivatives
| Reagent/Catalyst System | Solvent | Description |
|---|---|---|
| Palladium on Carbon (Pd/C), H₂ | Methanol or Ethanol | A standard and efficient catalytic hydrogenation method for converting nitro groups to amines. google.com |
| Tin(II) Chloride (SnCl₂) | Alcoholic Solvent | A widely used chemical reduction method for aromatic nitro compounds. google.com |
Furthermore, the this compound core can be incorporated into larger, highly functionalized structures, such as 2-cyclohexyl-4-(4-methoxyphenyl)-3-methyl-6-nitroquinoline, demonstrating its role as a foundational scaffold for building molecular complexity scispace.com.
Applications in Analytical Chemistry: Chromatographic Method Development and Separation
In analytical chemistry, ensuring the purity and identity of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of synthetic intermediates like this compound. The development of a robust HPLC method is crucial for monitoring reaction progress, identifying impurities, and qualifying the final product.
While a specific validated method for this compound is not detailed in readily available literature, a suitable method can be designed based on the analysis of analogous compounds, such as other nitroquinoline isomers and metabolites researchgate.netgoogle.com. For a molecule with the polarity and UV-absorbing characteristics of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach iosrphr.org.
Method development would involve optimizing several key parameters iosrphr.org:
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol is typically employed. A gradient, where the concentration of the organic solvent is increased over time, allows for the effective elution of the main compound while separating it from earlier-eluting polar impurities and later-eluting non-polar byproducts researchgate.net.
Detection: The quinoline ring system is a strong chromophore. A UV-Vis detector, specifically a photodiode array (PDA) detector, would be ideal, allowing for detection at a wavelength of maximum absorbance and simultaneous acquisition of the UV spectrum to aid in peak identification and purity assessment.
The successful separation of related compounds like 4-nitroquinoline (B1605747) 1-oxide from its metabolites using RP-HPLC with gradient elution underscores the suitability of this technique for the analysis of this compound researchgate.net.
Table 2: Typical Parameters for HPLC Method Development for this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar organic analytes. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high-resolution separation based on hydrophobicity. iosrphr.org |
| Mobile Phase A | Water with buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Elution Mode | Gradient | Ensures separation of compounds with a range of polarities. researchgate.net |
| Detector | UV/PDA | Allows for sensitive detection and spectral confirmation of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Contributions to Material Science Research
The utility of this compound extends into material science, where it serves as a valuable precursor for the synthesis of functional organic materials, particularly advanced dyes and components for optoelectronic devices. The key to this application is, once again, the transformation of the 6-nitro group into a 6-amino group.
Aromatic amines are fundamental precursors in the dye industry. The resulting 6-amino-3-methylquinoline can be readily converted into a diazonium salt through treatment with nitrous acid. This reactive diazonium salt can then be coupled with various electron-rich aromatic compounds (coupling partners) such as phenols, anilines, or naphthalenes to produce a wide range of intensely colored azo dyes. The specific chemical structure of the coupling partner allows for the fine-tuning of the resulting dye's color, solubility, and lightfastness properties. The quinoline core itself contributes to the extended π-conjugated system, which is essential for the color of the dye.
Although direct examples involving this compound are specialized, the principle is a cornerstone of dye chemistry. The broader quinoline structural family has demonstrated significant potential in optoelectronic applications. For instance, derivatives of tetrahydroquinoline, which can be synthesized from quinoline precursors, have been successfully incorporated as electron donor moieties in organic dyes for dye-sensitized solar cells (DSSCs). This highlights the inherent suitability of the quinoline scaffold for creating materials that interact with light and facilitate charge separation—key processes in photovoltaic and other optoelectronic technologies. The potential to modify 6-amino-3-methylquinoline to create novel dyes for such applications remains a promising area of research.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-nitroaniline (B120555) |
| 6-amino-3-methylquinoline |
| Acetonitrile |
| Formic Acid |
| Hydrazine |
| Iron(III) chloride hexahydrate |
| Melanin-concentrating hormone (MCH) |
| Methanol |
| Nitrous acid |
| Palladium on Carbon |
| Tin(II) chloride |
| 2-chloro-3-methyl-6-nitroquinoline |
| 2-cyclohexyl-4-(4-methoxyphenyl)-3-methyl-6-nitroquinoline |
| 4-nitroquinoline 1-oxide |
| 5-nitroquinoline (B147367) |
| 8-nitroquinoline (B147351) |
Future Research Directions for 3 Methyl 6 Nitroquinoline
Development of Novel Synthetic Routes with Enhanced Selectivity, Efficiency, and Sustainability
The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, yet the pursuit of more efficient, selective, and environmentally benign methods continues. nih.govbenthamdirect.com Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions, hazardous reagents, and result in significant waste. nih.govtandfonline.com The future of synthesizing 3-Methyl-6-nitroquinoline and its analogs lies in the adoption of green chemistry principles. benthamdirect.com
Key areas for development include:
Catalyst Innovation: Research into novel catalysts is paramount. This includes the use of reusable solid acid catalysts like montmorillonite (B579905) K-10, nano-catalysts such as nano ZnO, and metal-organic frameworks (MOFs) that offer high efficiency and easy separation. rsc.org A notable advancement in this area is the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) for the bulk synthesis of the related compound, 2-methyl-6-nitroquinoline (B57331). nih.gov This method demonstrated a significant increase in reaction yield (from 47% to 81%) and a reduction in reaction time, highlighting the potential of nanomaterials in catalysis. nih.gov
Green Solvents and Conditions: A shift towards greener solvents like water and ethanol (B145695), or even solvent-free conditions, is essential for sustainability. researchgate.netbohrium.com The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in quinoline synthesis. rsc.orgnih.gov
| Synthesis Strategy | Key Advantages | Potential Catalyst/Condition |
| Nanocatalysis | High yield, reduced reaction time, catalyst reusability. nih.gov | Fe3O4@SiO2 nanoparticles. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, high atom economy. rsc.org | Montmorillonite K-10. rsc.org |
| Ultrasound Irradiation | Improved yields and product quality, shorter reaction times. nih.gov | Ionic liquids. rsc.org |
| One-Pot Reactions | Step economy, reduced waste, higher efficiency. tandfonline.com | p-toluenesulfonic acid (p-TSA) in water. tandfonline.com |
Exploration of Undiscovered Reaction Pathways and Derivatization Opportunities
The functional groups of this compound—the quinoline core, the methyl group, and the nitro group—offer multiple sites for chemical modification. Exploring new reaction pathways and creating a library of derivatives is a crucial next step to understanding its structure-activity relationships (SAR) and unlocking new applications. researchgate.netbohrium.com
Future research should focus on:
Functional Group Transformations: The nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then undergo a vast array of subsequent reactions, including diazotization, acylation, and alkylation, to generate novel derivatives. nih.gov The methyl group can also be a site for reactions such as oxidation or halogenation, providing further avenues for derivatization.
C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation and annulation offer powerful tools for building complexity onto the quinoline scaffold. mdpi.com Applying these strategies to this compound could lead to the regioselective introduction of new substituents and the formation of novel polycyclic structures.
Hybrid Scaffolds: Creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems (e.g., furan, pyrazole, indole) has been shown to significantly improve bioactivity in related quinoline compounds. researchgate.netbohrium.com This approach could lead to the discovery of compounds with unique pharmacological profiles.
| Derivatization Site | Potential Reaction | Resulting Functional Group |
| Nitro Group (C6) | Reduction (e.g., with SnCl2). nih.gov | Amino (-NH2). |
| Quinoline Ring | C-H Activation/Functionalization. mdpi.com | Aryl, Alkyl, etc. |
| Methyl Group (C3) | Oxidation, Halogenation. | Carboxylic acid, Halomethyl. |
| Amino Group (from Nitro) | Acylation, Alkylation. | Amide, Substituted Amine. |
Advanced Computational Modeling for Predictive Chemistry and Rational Materials Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can offer deep insights into its electronic structure, stability, and potential interactions.
Key research avenues include:
Density Functional Theory (DFT) Studies: DFT calculations, using basis sets like B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and predict vibrational frequencies (FT-IR, FT-Raman). researchgate.net Such studies, as performed on the related 2-Methyl-8-nitroquinoline, help in confirming experimental structural data. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity, kinetic stability, and electronic properties. researchgate.net This information is vital for designing new reactions and understanding the molecule's potential as an electronic material.
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net This is crucial for understanding intermolecular interactions and for designing targeted derivatization strategies.
Predictive Modeling for Bioactivity: Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes or receptors. This rational, computer-aided approach can guide the synthesis of new compounds with enhanced biological activity.
Integration of the this compound Scaffold into Emerging Chemical Technologies
To maximize its impact, the this compound scaffold should be integrated into emerging chemical technologies that are shaping the future of chemistry and materials science.
Potential areas of integration include:
Flow Chemistry: The development of continuous flow synthesis routes for this compound would offer significant advantages over batch processing, including improved safety, scalability, and process control. This is particularly relevant for nitration reactions, which can be hazardous in batch mode.
Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group could act as coordination sites for metal ions. Derivatives of this compound could be designed as organic linkers for the synthesis of novel MOFs with potential applications in gas storage, catalysis, or sensing.
Directed Evolution and Organocatalysis: The principles of directed evolution could be used to develop enzymes that selectively catalyze reactions on the this compound scaffold. Furthermore, the quinoline core itself can be a platform for developing new organocatalysts for enantioselective synthesis.
Functional Materials: The distinct electronic properties conferred by the methyl and nitro groups make this compound an interesting candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.
The strategic exploration of these future research directions will undoubtedly expand our understanding of this compound and pave the way for its application in diverse scientific and technological fields.
Q & A
Q. What are the standard synthetic routes for 3-Methyl-6-nitroquinoline, and how are reaction conditions optimized?
The synthesis typically involves nitration of a methyl-substituted quinoline precursor. For example, nitration of 6-methylquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature (0–5°C) achieves regioselectivity at the 6-nitro position. Key parameters include acid concentration, reaction time, and temperature to minimize byproducts like 5-nitro isomers . Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
Q. How can researchers confirm the molecular structure of this compound experimentally?
Structural confirmation requires a combination of:
- NMR spectroscopy : NMR to identify aromatic protons and methyl group signals; NMR for nitro and quinoline ring carbon assignments.
- Mass spectrometry : Electron ionization (EI-MS) to observe the molecular ion peak (e.g., m/z 188.18 for CHNO) and fragmentation patterns .
- Infrared spectroscopy : Peaks at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro group presence .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Recrystallization using ethanol or methanol is common due to the compound’s moderate solubility in polar solvents at elevated temperatures. For complex mixtures, flash chromatography with a gradient elution (e.g., hexane to ethyl acetate) improves separation efficiency. Purity can be assessed via HPLC (C18 column, mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How can computational tools enhance retrosynthetic planning for this compound derivatives?
Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) leverages reaction databases to propose feasible pathways. For example, substituting the nitro group with amines can be predicted by evaluating nucleophilic aromatic substitution (SNAr) feasibility under reducing conditions (e.g., H/Pd-C in ethanol). Computational models also assess steric and electronic effects of substituents on reaction rates .
Q. What strategies optimize regioselectivity in nitration reactions of methylquinoline precursors?
Regioselectivity is influenced by:
- Electron-donating groups : The methyl group at position 6 directs nitration to the adjacent position (ortho/para).
- Acid strength : Concentrated sulfuric acid enhances nitronium ion (NO) formation, favoring electrophilic attack at electron-rich positions.
- Temperature control : Low temperatures (0–5°C) reduce polysubstitution and byproduct formation .
Q. How do crystallographic studies elucidate intermolecular interactions of this compound?
Single-crystal X-ray diffraction reveals hydrogen bonding between the nitro group and co-crystallizing agents (e.g., carboxylic acids). For example, 3-chloro-2-nitrobenzoic acid forms co-crystals with nitroquinolines via O–H···O and C–H···O interactions, providing insights into packing efficiency and solubility .
Q. What analytical methods quantify the efficiency of nitro group reduction in this compound?
Q. How can solvent polarity influence substitution reactions at the nitro position?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, enhancing nucleophile reactivity. In contrast, protic solvents (e.g., ethanol) may deactivate nucleophiles through hydrogen bonding. For example, thiol substitution proceeds faster in DMF at 80°C compared to ethanol .
Q. What role do isotopic labeling studies play in elucidating reaction mechanisms?
-labeling of the nitro group tracks its fate during reduction or substitution. For instance, - HMBC NMR can identify intermediates in catalytic hydrogenation pathways, revealing whether cleavage occurs via direct reduction or intermediate nitroso formation .
Q. How do substituents on the quinoline ring affect electronic properties and bioactivity?
Electron-withdrawing groups (e.g., nitro) decrease π-electron density, altering UV-Vis absorption maxima. Methyl groups enhance lipophilicity, impacting membrane permeability in biological assays. Comparative studies with 6-fluoro-5-nitroquinoline show how halogen substitution modulates antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
